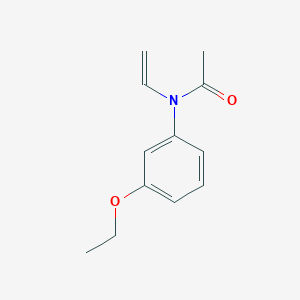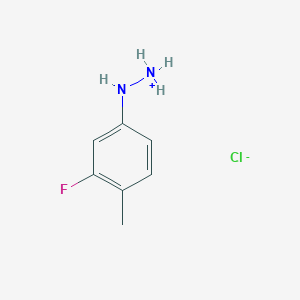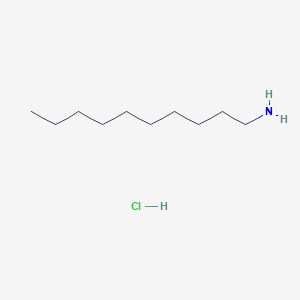
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, also known as BDP-PC, is a phospholipid that has been widely used in scientific research due to its unique chemical structure and properties. BDP-PC is a synthetic lipid that contains two long-chain acetylenic bonds, which make it highly fluorescent and suitable for use in a variety of biochemical and physiological assays.
Mechanism of Action
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is a phospholipid that can insert into lipid membranes and alter their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes and ion channels. This compound can also interact with proteins and alter their conformation and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of membrane fluidity, alteration of lipid-protein interactions, and regulation of membrane-bound enzymes and ion channels. This compound has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms behind these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in lab experiments is its fluorescent properties, which allow for easy tracking and visualization of lipid membranes and drug delivery systems. This compound is also a synthetic lipid, which allows for precise control over its chemical properties and structure. However, one limitation of using this compound is that its unique chemical structure may not accurately reflect the properties of natural lipids found in biological membranes.
Future Directions
There are many potential future directions for research involving 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine. One area of interest is the development of new drug delivery systems that incorporate this compound, as its fluorescent properties make it a useful tool for tracking drug uptake and distribution in cells. Another area of interest is the use of this compound in studying lipid-protein interactions and membrane dynamics, as its unique chemical structure may provide new insights into these processes. Additionally, further research is needed to fully understand the mechanisms behind the anti-inflammatory and anti-tumor properties of this compound.
Synthesis Methods
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. One common method involves the use of phospholipase D to catalyze the reaction between 1,2-dioleoyl-sn-glycero-3-phosphocholine and 9,16-dioxahexacosa-11,13-diyne-1,20-diol. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Scientific Research Applications
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used in a wide range of scientific research applications, including membrane dynamics, lipid-protein interactions, and drug delivery. Due to its fluorescent properties, this compound has been used to study lipid membrane dynamics and lipid-protein interactions using fluorescence microscopy and spectroscopy techniques. This compound has also been used as a fluorescent probe for drug delivery studies, as it can be incorporated into liposomes and other drug delivery systems to track their uptake and distribution in cells.
properties
CAS RN |
148057-01-6 |
|---|---|
Molecular Formula |
C56H96NO12P |
Molecular Weight |
1006.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis[8-(6-decoxyhexa-2,4-diynoxy)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO12P/c1-6-8-10-12-14-16-22-32-43-62-47-36-26-28-38-49-64-45-34-24-18-20-30-40-55(58)66-52-54(53-68-70(60,61)67-51-42-57(3,4)5)69-56(59)41-31-21-19-25-35-46-65-50-39-29-27-37-48-63-44-33-23-17-15-13-11-9-7-2/h54H,6-25,30-35,40-53H2,1-5H3/t54-/m1/s1 |
InChI Key |
REWKJMLMLZAYSK-AXAMJWTMSA-N |
Isomeric SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Other CAS RN |
148057-01-6 |
synonyms |
1,2-bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine 1,2-bis(DIODYN)-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)







![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)